Isoprenaline hydrochloride Isoprenaline hydrochloride Isoproterenol hydrochloride is an odorless white crystalline powder. Slightly bitter taste. Aqueous solutions turn brownish-pink upon prolonged exposure to air. (NTP, 1992)
DL-Isoprenaline hydrochloride is a member of catechols.
Isoproterenol Hydrochloride is the hydrochloride salt form of isoproterenol, a synthetic catechol compound and potent beta adrenergic agonist with peripheral vasodilator, bronchodilator, and cardiac stimulating properties. Isoproterenol exerts its effect on the beta-1 adrenergic receptors in the myocardium, thereby increasing heart rate and cardiac output. In addition, isoproterenol acts on beta-2 adrenergic receptors in bronchiolar and vascular smooth muscle, thereby causing smooth muscle relaxation.
Isopropyl analog of EPINEPHRINE; beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Isoproterenol (has active moiety); Acetylcysteine; isoproterenol hydrochloride (component of) ... View More ...
Brand Name: Vulcanchem
CAS No.: 51-30-9
VCID: VC0530954
InChI: InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
SMILES: CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
Molecular Formula: C11H17NO3.ClH
C11H18ClNO3
Molecular Weight: 247.72 g/mol

Isoprenaline hydrochloride

CAS No.: 51-30-9

Cat. No.: VC0530954

Molecular Formula: C11H17NO3.ClH
C11H18ClNO3

Molecular Weight: 247.72 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Isoprenaline hydrochloride - 51-30-9

Specification

CAS No. 51-30-9
Molecular Formula C11H17NO3.ClH
C11H18ClNO3
Molecular Weight 247.72 g/mol
IUPAC Name 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrochloride
Standard InChI InChI=1S/C11H17NO3.ClH/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;/h3-5,7,11-15H,6H2,1-2H3;1H
Standard InChI Key IROWCYIEJAOFOW-UHFFFAOYSA-N
SMILES CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
Canonical SMILES CC(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl
Appearance Solid powder
Melting Point 338 to 340 °F (NTP, 1992)

Introduction

Chemical and Physical Properties of Isoprenaline Hydrochloride

Structural Characteristics

Isoprenaline hydrochloride (C₁₁H₁₈ClNO₃) is the hydrochloride salt of a synthetic catecholamine derivative. The compound features:

  • A phenethylamine backbone with hydroxyl groups at positions 3 and 4 (catechol moiety)

  • An isopropylamine substituent at the β-carbon

  • Molecular weight: 247.719 g/mol

  • pKa values: 8.6 (amine group), 10.1 (catechol hydroxyls)

The isopropyl group confers β-receptor selectivity by preventing interactions with α-adrenergic receptors at therapeutic concentrations .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₈ClNO₃
Melting Point165-170°C (decomposes)
Water Solubility50 mg/mL (20°C)
Log P (Octanol/Water)-0.42
UV Absorption (λmax)280 nm

Pharmacological Profile

Mechanism of Action

Isoprenaline hydrochloride acts as a full agonist at β₁- and β₂-adrenergic receptors with negligible α-adrenergic activity :

  • Cardiac Effects (β₁):

    • Increases sinus node firing rate (+20-40 bpm at 1-2 μg/min IV )

    • Enhances atrioventricular conduction velocity (PR interval reduction by 15-25% )

    • Boosts myocardial contractility (LV dP/dt max increase ≥30% )

  • Vascular Effects (β₂):

    • Reduces systemic vascular resistance (-15 to -25 mmHg diastolic pressure )

    • Dilates pulmonary vasculature (PA pressure decrease 5-10 mmHg )

The drug's 1,000:1 β:α selectivity ratio minimizes vasoconstrictive effects seen with epinephrine .

Absorption and Distribution

  • Bioavailability: 3.8% oral vs 100% IV

  • Protein Binding: 68.8 ± 1.2% (albumin predominant)

  • Volume of Distribution: 0.6 L/kg (limited CNS penetration)

  • Onset of Action:

    • IV: 1-2 minutes

    • Inhalation: 2-5 minutes

Metabolism and Excretion

  • Primary Pathways:

    • Catechol-O-methyltransferase (COMT) methylation → 3-O-methylisoprenaline

    • Sulfation (UGT1A3/1A9)

  • Elimination Half-Life:

    • IV: 2.5-5 minutes

    • Oral: 40 minutes

  • Excretion:

    • Urine: 59-107% (40% as conjugates)

    • Feces: 12-27%

Clinical Applications

Approved Indications

  • Acute Bradycardia:

    • Restores heart rate in 85-90% of hemodynamically unstable patients

    • Typical IV dose: 2-10 μg/min titrated to heart rate >60 bpm

  • Heart Block:

    • Temporizes 3rd-degree block until pacing (75% response rate)

    • Avoid in digitalis-induced block

  • Refractory Torsades de Pointes:

    • Increases basal heart rate to >90 bpm, shortening QT interval

  • Anesthesia-Associated Bronchospasm:

    • 0.01-0.03 mg IV reverses bronchoconstriction within 90 seconds

Off-Label Uses

  • Stress Echocardiography: 20-60 μg boluses induce 85% max predicted heart rate

  • Septic Shock: Augments cardiac output in 40% of fluid-resistant cases

Dosage and Administration

Table 2: Recommended Dosing Regimens

RoutePopulationInitial DoseTitrationMax Dose
IV InfusionAdults0.5-5 μg/min+1-2 μg/min q5-10min20 μg/min
IV BolusCardiac Arrest10-20 μgRepeat q3-5min100 μg total
Pediatric>12 years0.1 μg/kg/minDouble q10min1.5 μg/kg/min

Preparation Guidelines :

  • Dilute 1 mg (5 mL) in 500 mL NS → 2 μg/mL

  • Stable for 90 days at 4°C or 25°C in UV-protected bags

Adverse Effects and Contraindications

Common Adverse Reactions (Incidence >5% )

  • Tachycardia (68%)

  • Palpitations (42%)

  • Tremor (35%)

  • Headache (28%)

  • Hypotension (22%)

Black Box Warnings

  • Paradoxical Heart Block: 3% risk in AV nodal disease

  • Myocardial Ischemia: 15% incidence with pre-existing CAD

Table 3: Risk Mitigation Strategies

Adverse EffectMonitoring ParameterIntervention Threshold
Ventricular ArrhythmiaQTc >500 msDiscontinue immediately
HypotensionMAP <65 mmHg for >10minReduce dose by 50%
TachycardiaHR >130 bpm sustainedDecrease infusion by 25%

Stability and Compatibility

Recent stability studies (2023) demonstrate :

  • 4 μg/mL in 0.9% NaCl:

    • 98.4% potency retention at 90 days (25°C)

    • pH stability: 4.2-4.8 (±0.1)

  • Incompatible With:

    • Aminophylline (precipitation within 2 hours)

    • Sodium Bicarbonate (pH-dependent degradation)

Emerging Research Directions

  • Sex-Specific Responses:

    • 23% greater chronotropic response in females vs males (p=0.02)

  • Gene Polymorphisms:

    • COMT Val158Met variants alter metabolite ratios by 40%

  • Nanoparticle Delivery:

    • PLGA-encapsulated formulations extend half-life to 45 minutes

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator